molecular formula C8H12O2 B8060530 2-(3,3-Dimethylcyclobutylidene)acetic acid

2-(3,3-Dimethylcyclobutylidene)acetic acid

Cat. No.: B8060530
M. Wt: 140.18 g/mol
InChI Key: YEHZKSQCLHBXFA-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutylidene)acetic acid (CAS: 1936457-04-3) is a cyclobutane-derived carboxylic acid characterized by a conjugated cyclobutylidene ring system with two methyl substituents and an acetic acid group. The cyclobutylidene moiety introduces ring strain and conjugation, which influence its electronic properties and reactivity. This compound is primarily used in pharmaceutical and organic synthesis, though specific applications remain under investigation .

Properties

IUPAC Name

2-(3,3-dimethylcyclobutylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)3-7(9)10/h3H,4-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZKSQCLHBXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclobutylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with acetic acid in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylcyclobutylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclobutylidene derivatives, ketones, alcohols, esters, and amides .

Scientific Research Applications

2-(3,3-Dimethylcyclobutylidene)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclobutylidene)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds are analyzed for structural and functional similarities:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(3,3-Dimethylcyclobutylidene)acetic acid C₈H₁₂O₂ 142.20 Cyclobutylidene, 2 methyl groups Conjugated system, ring strain
2-(3-Methylcyclobutyl)acetic acid C₇H₁₂O₂ 128.17 Cyclobutyl, 3-methyl group Non-conjugated, sp³ hybridized ring
2-(3,3-Difluorocyclobutyl)acetic acid C₆H₈F₂O₂ 150.12 Cyclobutyl, 3,3-difluoro groups Strong electron-withdrawing effects
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.06 Phenyl, Br, OMe, acetic acid Aromatic ring with mixed substituents
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 Benzofuran, cyclohexyl, isopropylsulfanyl Extended aromatic system, hydrogen bonding
Key Observations :

2-(3,3-Difluorocyclobutyl)acetic acid exhibits stronger electron-withdrawing effects due to fluorine substituents, likely resulting in higher acidity than the dimethyl variant . In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine (electron-withdrawing) and methoxy (electron-donating) groups create competing electronic effects on the aromatic ring, influencing reactivity and hydrogen-bonding patterns .

Hydrogen Bonding and Crystal Packing :

  • The bromo-methoxy-phenyl derivative forms centrosymmetric dimers via strong O—H⋯O hydrogen bonds (R₂²(8) motif), enhancing crystallinity and thermal stability .
  • The benzofuran-containing compound exhibits O—H⋯O dimers stabilized by weaker C—H⋯C interactions, suggesting lower melting points compared to the brominated analog .

Synthetic Routes: 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid, yielding 84% purity .

Physicochemical Properties

Table 2: Physical and Reactive Properties
Compound Name Melting Point (°C) Solubility Acidity (Estimated pKa) Applications
This compound Not reported Moderate in polar solvents ~3.5–4.0 (conjugation) Pharmaceutical intermediates
2-(3-Methylcyclobutyl)acetic acid Not reported High in ethanol ~4.5–5.0 Organic synthesis, flavorants
2-(3,3-Difluorocyclobutyl)acetic acid Not reported Low in water ~2.8–3.3 (fluorine EW) Specialty chemicals
2-(3-Bromo-4-methoxyphenyl)acetic acid 386–387 K (113–114°C) Low in water ~2.9–3.5 (Br EW) Combretastatin A-4 synthesis
Key Observations :
  • The difluoro and bromo derivatives exhibit higher acidity due to electron-withdrawing groups, while methyl substituents reduce acidity.
  • The bromo-methoxy-phenyl compound’s high melting point correlates with its strong hydrogen-bonded crystal lattice .

Biological Activity

Overview of 2-(3,3-Dimethylcyclobutylidene)acetic Acid

Chemical Structure and Properties
this compound is a carboxylic acid derivative characterized by a cyclobutylidene moiety. Its structure suggests potential interactions with biological systems due to the presence of both hydrophobic and polar functional groups.

Pharmacological Properties

Research on similar compounds has indicated various biological activities that may be extrapolated to this compound:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties in various models, including carrageenan-induced paw edema in rodents. This activity is often assessed using dosages ranging from 150 to 300 mg/kg.
  • Analgesic Effects : The acetic acid-induced writhing test is commonly employed to evaluate analgesic effects. Compounds exhibiting this activity typically reduce the number of writhes significantly compared to controls.
  • Antioxidant Activity : Many carboxylic acids demonstrate antioxidant properties through scavenging free radicals. This can be quantitatively measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl).

Anti-inflammatory Assays

In studies assessing anti-inflammatory effects, compounds similar to this compound have been shown to inhibit inflammatory mediators. For example:

CompoundDose (mg/kg)% Inhibition
Control-0
Test Compound15046.51
Test Compound30074.35

These results indicate a dose-dependent response in anti-inflammatory activity.

Analgesic Activity

In analgesic studies, the efficacy of compounds is often compared against standard drugs like morphine:

TreatmentDose (mg/kg)Early Phase % InhibitionLate Phase % Inhibition
Control-00
Morphine583.0792.94
Test Compound15048.7170.4
Test Compound30074.3588.38

These findings suggest that higher doses correlate with increased analgesic efficacy.

The biological activity of such compounds is often attributed to their ability to modulate various biochemical pathways:

  • Cytokine Inhibition : Similar compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Nociceptive Pathway Modulation : Analgesic effects are frequently mediated through the modulation of pain pathways involving opioid receptors or non-opioid mechanisms.

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